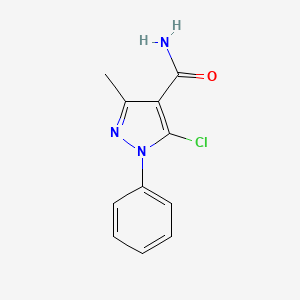

5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

説明

The exact mass of the compound 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is 235.0512396 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-7-9(11(13)16)10(12)15(14-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNZRHXJKIOJHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)N)Cl)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350350 |

Source

|

| Record name | 1H-Pyrazole-4-carboxamide, 5-chloro-3-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117518-83-9 |

Source

|

| Record name | 1H-Pyrazole-4-carboxamide, 5-chloro-3-methyl-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties and Mechanistic Profiling of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

A Comprehensive Technical Guide for Drug Discovery and Agrochemical Development

As a Senior Application Scientist, I frequently evaluate molecular scaffolds that serve as privileged structures across diverse biological applications. The pyrazole-4-carboxamide motif is a cornerstone in both modern agrochemistry and pharmaceutical drug discovery. Specifically, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (CAS: 117518-83-9) represents a highly optimized building block. This guide deconstructs its physicochemical properties, structural causality, synthesis methodologies, and target assay workflows to provide a self-validating framework for researchers.

Physicochemical Profiling & Structural Causality

The efficacy of any small molecule is dictated by its physicochemical properties and how its structural motifs interact with target binding pockets. The properties of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide are summarized below[1].

Quantitative Data Summary

| Property | Value |

| Chemical Name | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide |

| CAS Number | 117518-83-9 |

| Molecular Formula | C₁₁H₁₀ClN₃O |

| Molecular Weight | 235.67 g/mol |

| LogP (Predicted) | ~1.36 |

| Hydrogen Bond Donors | 1 (NH₂ group) |

| Hydrogen Bond Acceptors | 2 (C=O, Pyrazole N) |

| SMILES | CC1=NN(C(Cl)=C1C(N)=O)C1=CC=CC=C1 |

Mechanistic Deconstruction of the Scaffold

Every functional group on this pyrazole core serves a distinct, causative purpose in target engagement:

-

N1-Phenyl Group: This bulky hydrophobic anchor is critical for engaging in π−π stacking interactions within the hydrophobic pockets of target enzymes, such as the ubiquinone binding site of Succinate Dehydrogenase (SDH)[2].

-

C3-Methyl Group: This group provides essential steric bulk. The steric hindrance restricts the free rotation of the adjacent C4-carboxamide group, locking it into a favorable orthogonal conformation that minimizes entropy loss upon binding[3].

-

C4-Carboxamide: This is the primary pharmacophore. The carbonyl oxygen acts as a hydrogen bond acceptor, and the amine acts as a hydrogen bond donor. This motif directly mimics the binding of native substrates (like ubiquinone), interacting with highly conserved tyrosine and tryptophan residues in the target pocket[4].

-

C5-Chloro Group: The introduction of a halogen at this position serves a dual purpose. First, it significantly increases overall lipophilicity (LogP), facilitating permeation through fungal cell walls or cancer cell membranes. Second, the electron-withdrawing nature of the chlorine atom modulates the pKa of the pyrazole ring and enables directed halogen bonding with the target protein[5].

Mechanistic Pathways & Target Interactions

Pyrazole-4-carboxamides are primarily recognized as Succinate Dehydrogenase Inhibitors (SDHIs) in agrochemistry[2]. However, recent pharmaceutical screening has identified this scaffold as a potent inhibitor of Aurora Kinases (A and B) [6] and a modulator of the Wnt/ β -Catenin signaling pathway via AMPK activation[7].

The diagram below illustrates the logical mechanism of action for SDH inhibition, demonstrating how the compound interrupts the electron transport chain.

Mechanism of Succinate Dehydrogenase (Complex II) inhibition by pyrazole-4-carboxamides.

Comparative Target Efficacy

| Target / Pathogen | Assay Type | Typical IC₅₀ / EC₅₀ Range | Primary Mechanism |

| Rhizoctonia solani | Mycelial Growth | 0.02 - 1.5 µg/mL | SDH Inhibition (Complex II)[2] |

| Porcine SQR | Enzymatic | 10 - 50 nM | SQR Inhibition[4] |

| Aurora Kinase A/B | Enzymatic | 15 - 30 nM | ATP-competitive Kinase Inhibition[6] |

| Wnt/ β -Catenin | Cell-based Reporter | 2.0 - 5.0 nM | AMPK Activation / TNKS Inhibition[7] |

Experimental Protocols: Synthesis & Validation

To ensure high-fidelity results in downstream assays, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide must be rigorously controlled. The following methodology utilizes a highly efficient Vilsmeier-Haack strategy[3].

De Novo Synthesis Workflow

Step 1: Knorr Pyrazole Condensation

-

Action: React phenylhydrazine with ethyl acetoacetate in refluxing ethanol.

-

Causality: The hydrazine nitrogen attacks the highly electrophilic ketone carbonyl, followed by cyclization at the ester carbonyl, yielding the core 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one[3].

-

Self-Validation: Monitor the reaction via TLC. The complete disappearance of the hydrazine spot confirms the completion of the cyclization.

Step 2: Vilsmeier-Haack Formylation and Chlorination

-

Action: Treat the pyrazolone intermediate with Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) at 0–5 °C, then elevate to 120 °C.

-

Causality: The Vilsmeier reagent (chloromethyleneiminium ion) generated in situ acts as a potent electrophile. This reaction is highly efficient as it simultaneously formylates the C4 position and chlorinates the C5 position, yielding 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde[5].

-

Self-Validation: Analyze the intermediate via ¹H NMR. The presence of a distinct aldehyde singlet at ~9.8 ppm confirms successful formylation.

Step 3: Oxidation

-

Action: Oxidize the aldehyde using Potassium Permanganate (KMnO₄) in an aqueous medium under reflux.

-

Causality: KMnO₄ provides the necessary oxygen transfer to convert the aldehyde into a carboxylic acid, creating the required precursor for amidation[3].

-

Self-Validation: Acidify the mixture to pH 1. The precipitation of a white solid (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) serves as a visual confirmation of successful oxidation.

Step 4: Amidation

-

Action: Convert the carboxylic acid to an acid chloride using Thionyl Chloride (SOCl₂), followed by the addition of aqueous ammonia.

-

Causality: Carboxylic acids are poor electrophiles for amidation. Conversion to the highly reactive acid chloride ensures rapid and complete nucleophilic acyl substitution by ammonia, yielding the final carboxamide[3].

-

Self-Validation: Perform LC-MS analysis. A molecular ion peak at m/z 236 [M+H]⁺ confirms the identity of the target compound.

In Vitro Assay Workflows

Once synthesized and purified, the compound must be evaluated for target engagement. The following protocol outlines a self-validating enzymatic assay for SDH inhibition.

Succinate Dehydrogenase (SDH) Inhibition Assay

Step 1: Mitochondrial Isolation

-

Action: Isolate mitochondria from the target organism using differential centrifugation in a sucrose-buffered medium.

-

Causality: Intact mitochondria are required to preserve the native conformation of the membrane-bound SDH complex (Complex II).

Step 2: Assay Mixture Preparation

-

Action: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 7.4), 20 mM succinate, and 50 µM 2,6-dichlorophenolindophenol (DCPIP).

-

Causality: Succinate serves as the natural substrate. DCPIP acts as an artificial terminal electron acceptor; its reduction causes a measurable color shift from blue to colorless, serving as a proxy for SDH activity[2].

Step 3: Compound Incubation

-

Action: Introduce the pyrazole-4-carboxamide compound (dissolved in DMSO, final concentration <1%) to the mixture.

-

Causality: The compound competitively binds to the ubiquinone-binding pocket of SDH, physically blocking the transfer of electrons from FADH₂ to the electron transport chain[4].

Step 4: Kinetic Measurement & Validation

-

Action: Measure absorbance continuously at 600 nm for 10 minutes.

-

Self-Validation: The assay must include a positive control (e.g., Boscalid) to validate enzyme sensitivity, and a DMSO-only negative control to establish the uninhibited baseline. The assay is only considered valid if the Z'-factor exceeds 0.5, ensuring statistical reliability.

Standard drug discovery workflow for evaluating pyrazole-4-carboxamide derivatives.

Sources

- 1. 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide - C11H10ClN3O | CSSB00000017080 [chem-space.com]

- 2. Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of N-benzoxazol-5-yl-pyrazole-4-carboxamides as nanomolar SQR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-氯-3-甲基-1-苯基吡唑-4-甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Unraveling the Mechanism of Action of Pyrazole Carboxamide Derivatives: A Dual-Target Perspective

Executive Summary

Pyrazole carboxamide derivatives represent a privileged class of pharmacophores exhibiting profound biological activities across agriculture and human medicine. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the dualistic nature of these molecules. Depending on their peripheral substitutions, pyrazole carboxamides function either as potent Succinate Dehydrogenase Inhibitors (SDHIs) in fungal pathogens or as highly selective Kinase Inhibitors in oncology. This guide provides an in-depth mechanistic analysis, structural binding logic, and self-validating experimental protocols required to evaluate these compounds.

The Pyrazole Carboxamide Scaffold: Structural Versatility

The core of the pyrazole carboxamide scaffold consists of a five-membered heterocyclic pyrazole ring linked via a carboxamide bridge to a variable hydrophobic tail (often an aryl or diarylamine group). The pyrazole ring is rich in nitrogen atoms that act as critical hydrogen bond donors/acceptors, while the carboxamide linker provides conformational flexibility. This unique geometry allows the scaffold to mimic natural substrates—such as ubiquinone in mitochondria or ATP in kinases—making it a highly tunable bioisostere[1].

Mechanism Domain I: Mitochondrial Respiration Inhibition (Complex II)

Structural Basis of SDH Inhibition

In agricultural chemistry, pyrazole carboxamides are the cornerstone of modern fungicides (e.g., boscalid, fluxapyroxad). Their primary target is Succinate Dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain.

These derivatives act as competitive inhibitors at the ubiquinone-binding site (Q-site) of SDH. Mechanistically, the pyrazole NH acts as a hydrogen bond donor to the side chains of the Q-site (typically highly conserved Tryptophan or Tyrosine residues), while the carboxamide oxygen acts as a hydrogen bond acceptor. Recent structural optimizations, such as the dearomatization of the hydrophobic tail and the introduction of oxime ether fragments, have been shown to significantly increase the number of hydrogen bonds and van der Waals interactions within the SDH-inhibitor complex. Furthermore, the incorporation of a diarylamine scaffold has been proven to destroy fungal cell membranes, resulting in the leakage of contents and a dramatic decrease in the mitochondrial membrane potential (MMP)[2].

Fig 1. Mechanistic pathway of SDH inhibition by pyrazole carboxamides leading to apoptosis.

Experimental Protocol: Self-Validating SDH Assay System

To validate SDH inhibition, researchers must isolate direct target engagement from secondary phenotypic effects. This protocol utilizes a self-validating system combining an isolated enzyme assay with an orthogonal whole-cell MMP evaluation.

Step 1: Isolated SDH Enzyme Activity Assay

-

Causality: We utilize 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. Because DCPIP changes color from blue to colorless upon reduction, it allows us to spectrophotometrically isolate Complex II activity from the rest of the electron transport chain without interference from downstream complexes.

-

Methodology:

-

Extract active mitochondria from the target organism (e.g., Rhizoctonia solani) using differential centrifugation in a sucrose-buffered medium.

-

Incubate the mitochondrial suspension with varying concentrations of the pyrazole carboxamide derivative (0.01 μM to 100 μM) for 15 minutes at 25°C.

-

Initiate the reaction by adding 20 mM succinate and 50 μM DCPIP.

-

Measure the decrease in absorbance at 600 nm over 5 minutes. Calculate the IC50 based on the rate of DCPIP reduction.

-

Step 2: Orthogonal Validation via MMP Evaluation (JC-1 Assay)

-

Causality: To prove that biochemical SDH inhibition translates to physiological mitochondrial collapse, we use the JC-1 dye. JC-1 is a self-normalizing ratiometric dye; it forms red J-aggregates in healthy, polarized mitochondria but remains as green monomers upon depolarization. This ratiometric shift prevents false positives caused by variations in cell density or dye uptake[2].

-

Methodology:

-

Treat fungal mycelia with the EC50 concentration of the compound for 12 hours.

-

Stain with 5 μg/mL JC-1 dye for 30 minutes in the dark.

-

Wash twice with PBS and analyze via fluorescence microscopy (Red Ex/Em: 535/590 nm; Green Ex/Em: 485/530 nm). A decrease in the red/green fluorescence ratio confirms MMP depolarization.

-

Mechanism Domain II: Kinase Inhibition in Oncology

ATP-Competitive Binding Dynamics

In human pharmacology, pyrazole carboxamides have emerged as highly selective kinase inhibitors targeting Aurora A, CDK2, and JAK pathways[1].

The mechanism of action relies on the pyrazole core acting as a bioisostere for the purine ring of ATP. The pyrazole ring nitrogen interacts directly with the hinge region of the kinase via hydrogen bonding. The carboxamide linker is crucial; it directs the attached hydrophobic aryl groups into the deep hydrophobic pocket of the kinase. Depending on the conformation of the DFG-motif (Asp-Phe-Gly), these derivatives can occupy either the Type-I (active) or Type-II (inactive) pocket. Structure-Activity Relationship (SAR) studies indicate that substituting the pyrazole ring with electron-withdrawing groups (e.g., nitro or halogens) optimizes electrostatic interactions with the gatekeeper residues, drastically enhancing antiproliferative activity against cancer cell lines like HCT116 and MCF7[1].

Fig 2. Structural binding logic of pyrazole carboxamides in ATP-competitive kinase inhibition.

Experimental Protocol: Self-Validating Kinase Assay System

Evaluating kinase inhibitors requires distinguishing true ATP-competitive inhibition from non-specific aggregation or compound autofluorescence (a common artifact with highly conjugated pyrazoles).

Step 1: ADP-Glo™ Kinase Assay

-

Causality: Traditional assays measure ATP depletion, which suffers from high background noise. The ADP-Glo assay measures ADP production via a luminescent readout. Because luminescence does not require excitation light, it completely eliminates false positives caused by the autofluorescence of aromatic pyrazole derivatives.

-

Methodology:

-

Incubate recombinant kinase (e.g., Aurora A) with the pyrazole carboxamide derivative in a buffer containing MgCl2 and DTT for 10 minutes.

-

Add ultra-pure ATP and the specific substrate peptide to initiate the reaction. Incubate for 60 minutes at room temperature.

-

Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP.

-

Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Measure luminescence to calculate the IC50[1].

-

Step 2: Counter-Screening & Cellular Translation

-

Causality: To ensure the biochemical IC50 translates to cellular efficacy without off-target cytotoxicity, a parallel counter-screen against a gatekeeper-mutant kinase panel is performed, followed by a Sulforhodamine B (SRB) cell viability assay. SRB binds to basic amino acids of cellular proteins, providing a linear readout of cell mass that is independent of cellular metabolic fluctuations (unlike MTT assays).

Quantitative Data Summary

The following table synthesizes the quantitative efficacy of recent, highly optimized pyrazole carboxamide derivatives across both mechanism domains.

| Compound Scaffold / Designation | Primary Target | Binding Mode / Key Interaction | Inhibitory Efficacy (IC50 / EC50) | Ref |

| Oxime ether pyrazole-4-carboxamide (E1) | Fungal SDH (R. solani) | Q-site competitive; enhanced H-bonding via oxime ether | IC50 = 3.3 μM | |

| Diarylamine pyrazole carboxamide (SCU2028) | Fungal SDH (R. solani) | Mitochondrial membrane disruption & Complex II block | EC50 = 0.022 mg/L | [2] |

| N-1,3-triphenyl-1H-pyrazole-4-carboxamide (Cmpd 6) | Aurora-A Kinase (Human) | Hinge region H-bonding; nitro group optimization | IC50 = 0.16 μM | [1] |

| Monohalogenated pyrazole derivative (Cmpd 20) | CDK1 Kinase (Human) | Sub-micromolar Type-I pocket occupation | IC50 = 0.13 μM (MCF7 cells) | [1] |

Conclusion

The pyrazole carboxamide scaffold is a masterclass in rational drug design. By understanding the strict causality between structural modifications—such as dearomatization or the addition of diarylamine groups—and their functional outputs, researchers can fine-tune these molecules to act as either lethal disruptors of fungal mitochondrial respiration or precision inhibitors of oncogenic kinases. The self-validating experimental frameworks provided herein ensure that future development of these derivatives is grounded in rigorous, artifact-free target validation.

References

- Source: Journal of Agricultural and Food Chemistry (ACS Publications)

- Source: Journal of Agricultural and Food Chemistry (PubMed / ACS Publications)

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

Sources

Unlocking the Therapeutic and Agrochemical Potential of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide: A Technical Guide

Executive Summary

The compound 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (CAS: 117518-83-9) represents a highly privileged scaffold in both agrochemical design and pharmaceutical drug discovery[1]. Rather than being a single-target entity, this molecule serves as a versatile pharmacophore and an advanced synthetic building block.

As a Senior Application Scientist, I have observed that the true value of this compound lies in its precise stereoelectronic arrangement. It bridges two massive therapeutic/agrochemical domains: Succinate Dehydrogenase Inhibition (SDHI) for crop protection[2], and ATP-competitive Kinase Inhibition (e.g., CDKs, Aurora Kinases) for oncology[3]. This whitepaper deconstructs the structural rationale, biological pathways, and validated experimental workflows required to harness this compound's full potential.

Structural Rationale & Pharmacophore Mapping

To understand the biological activity of this compound, we must analyze the causality behind its structural components. Every functional group on this pyrazole core serves a distinct, target-oriented purpose.

-

The Pyrazole Core: Acts as a rigid, aromatic bioisostere that fits seamlessly into central hydrophobic pockets of target proteins.

-

4-Carboxamide Group: This is the primary anchoring vector. In kinases, it acts as a classic hydrogen-bond donor/acceptor to the hinge region of the ATP-binding site[4]. In fungal targets, it mimics ubiquinone to bind the mitochondrial Q-site.

-

1-Phenyl Substituent: Drives lipophilicity (LogP) and engages in π−π stacking. In anti-inflammatory applications, this group perfectly occupies the hydrophobic side-channel of the COX-2 enzyme[5].

-

5-Chloro Group: From a medicinal chemistry perspective, this is not just a steric director. The electron-withdrawing chlorine lowers the pKa of adjacent systems, but more importantly, it acts as an excellent leaving group for Nucleophilic Aromatic Substitution ( SNAr ). This allows researchers to easily displace the chlorine with various amines to build massive, diverse libraries of kinase inhibitors[6].

Table 1: Pharmacophore Mapping & Target Interactions

| Structural Motif | Primary Biological Function | Target Interaction (Causality) |

| Pyrazole Core | Scaffold rigidity, bioisostere | Orients substituents into optimal 3D space. |

| 4-Carboxamide | Hydrogen bonding (Donor/Acceptor) | Binds hinge region (Kinases) / Q-site (SDH). |

| 1-Phenyl | Lipophilicity, π−π stacking | Occupies Hydrophobic Pocket II (Kinases) / COX-2 channel. |

| 3-Methyl | Steric directing group | Restricts the rotation of the carboxamide vector. |

| 5-Chloro | Halogen bonding, SNAr leaving group | Provides metabolic stability and a synthetic handle. |

Primary Biological Activities & Mechanistic Pathways

Pathway A: Agrochemical Succinate Dehydrogenase Inhibition (SDHI)

Pyrazole-4-carboxamides are the gold standard for modern fungicides. They act by binding to the ubiquinone-binding site (Q-site) of mitochondrial Complex II (Succinate Dehydrogenase). By competitively blocking ubiquinone, these compounds halt the electron transport chain, preventing ATP synthesis and leading to rapid fungal cell death (e.g., against Rhizoctonia solani)[2].

Fig 1. Mechanism of Succinate Dehydrogenase Inhibition by pyrazole-4-carboxamides at the Q-site.

Pathway B: Oncology & ATP-Competitive Kinase Inhibition

In human therapeutics, the 1-phenylpyrazole-4-carboxamide scaffold is a highly validated motif for targeting Cyclin-Dependent Kinases (CDKs) and Aurora Kinases[3]. The deregulation of CDKs is a hallmark of various malignancies[4]. The carboxamide group forms critical bidentate hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2), competitively displacing ATP and arresting the cancer cell cycle in the G1/S or G2/M phase[6].

Table 2: Representative Biological Activities of Pyrazole-4-carboxamide Analogs

| Target Class | Specific Target | Representative IC50/EC50 | Primary Mechanism |

| Agrochemical | Rhizoctonia solani (SDH) | 0.012 - 1.30 µM | Complex II Q-site blockade |

| Oncology | CDK2 / Aurora A | 0.025 - 0.50 µM | ATP-competitive hinge binding |

| Inflammation | COX-2 | 0.26 - 1.50 µM | Selective cyclooxygenase inhibition |

Validated Experimental Workflows

To ensure scientific integrity, the evaluation of this compound (and its synthesized derivatives) requires robust, self-validating assay systems. Below are the field-proven protocols for profiling its dual activities.

Protocol 1: In Vitro SDH Enzymatic Inhibition Assay (Agrochemical)

Causality Check: Because succinate oxidation is inherently colorless, we must couple the reaction to the reduction of 2,6-dichlorophenolindophenol (DCPIP). The colorimetric shift at 600 nm provides a direct, quantifiable readout of electron transport.

-

Mitochondrial Isolation: Isolate mitochondria from R. solani mycelia using differential centrifugation in a sucrose/HEPES buffer (pH 7.2).

-

Reagent Preparation: Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.0), 10 mM sodium succinate, and 50 µM DCPIP.

-

Compound Incubation: Add the pyrazole-4-carboxamide derivative (dissolved in DMSO, final concentration <1%) and incubate for 10 minutes at 25°C.

-

Reaction Initiation: Add 10 µM ubiquinone-2 (CoQ2) to initiate the electron transfer.

-

Spectrophotometric Readout: Measure the decrease in absorbance at 600 nm over 5 minutes.

-

Self-Validation: The assay is only valid if the baseline control (lacking succinate) shows zero spontaneous DCPIP reduction, and the positive control (Boscalid) yields an IC50 within expected literature ranges (~1.5 µM).

Protocol 2: High-Throughput TR-FRET Kinase Assay (Pharmaceutical)

Causality Check: Standard fluorescence assays are plagued by compound auto-fluorescence, leading to false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay, ensuring a high-fidelity readout.

-

Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate.

-

Kinase Reaction: Add 5 µL of Kinase Buffer containing the target kinase (e.g., CDK2/Cyclin A) and a biotinylated substrate peptide. Incubate for 15 minutes.

-

ATP Addition: Initiate the reaction by adding 5 µL of ATP at its predetermined Km concentration. Incubate for 60 minutes at room temperature.

-

Quench & Detect: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg2+ ), a Europium-labeled anti-phospho antibody, and an APC-labeled streptavidin tracer.

-

Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

-

Self-Validation: Calculate the Z'-factor for the plate. The data is only accepted if Z′≥0.5 , indicating excellent assay robustness and separation between positive and negative controls.

Fig 2. High-throughput TR-FRET workflow for profiling ATP-competitive kinase inhibitors.

Conclusion & Future Directions

The 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide scaffold is a masterpiece of chemical design. Its ability to selectively target the mitochondrial Q-site in fungi while simultaneously offering a structural framework for ATP-competitive kinase inhibition in human oncology makes it an invaluable asset. Future drug development efforts should focus on utilizing the 5-chloro position for SNAr diversification, allowing for the rapid synthesis of novel, highly selective kinase and COX-2 inhibitors.

References

- Sigma-Aldrich Product Catalog Source: Sigma-Aldrich URL

- Source: PubMed (NIH)

- Source: Journal of Agricultural and Food Chemistry (ACS)

- Source: PMC (NIH)

- Development, anti-proliferative activity, multi-target kinase inhibition against CHK1, PIM1, and CDK-2, and computational insights of new thiazole-based hybrids Source: RSC Publishing URL

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL

Sources

- 1. 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development, anti-proliferative activity, multi-target kinase inhibition against CHK1, PIM1, and CDK-2, and computational insights of new thiazole-bas ... - RSC Advances (RSC Publishing) DOI:10.1039/D6RA00253F [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

The Vilsmeier-Haack Reaction in Pyrazole Chemistry: A Technical Guide to the Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "biologically privileged" scaffold due to its prevalence in a wide array of approved drugs and bioactive molecules.[1] Among the various functionalized pyrazoles, those bearing a carbaldehyde group at the 4-position are particularly valuable as versatile synthetic intermediates.[2] This aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, enabling extensive structure-activity relationship (SAR) studies crucial for drug discovery and development.[2][3] The title compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is a key building block in the synthesis of novel therapeutic agents, with derivatives showing promise in areas such as anti-inflammatory, anticancer, and antimicrobial research.[2][4]

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] Its application to pyrazole systems, specifically the conversion of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, provides an efficient route to the target molecule.[4][7] This guide offers an in-depth exploration of the Vilsmeier-Haack reaction for the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, detailing the underlying mechanism, a robust experimental protocol, and methods for characterization.

The Vilsmeier-Haack Reaction: A Mechanistic Deep Dive

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution of the aromatic substrate.[8]

Part 1: Formation of the Vilsmeier Reagent

The active electrophile, the N,N-dimethylchloroiminium ion, commonly known as the Vilsmeier reagent, is generated in situ from the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]

The mechanism commences with the nucleophilic attack of the oxygen atom of DMF on the electrophilic phosphorus atom of POCl₃.[6][9] This is followed by the elimination of a chloride ion, which then attacks the carbonyl carbon of the intermediate. Subsequent elimination of a dichlorophosphate species yields the highly electrophilic Vilsmeier reagent.[6]

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Part 2: Electrophilic Aromatic Substitution and Chloroformylation

The second stage involves the electrophilic attack of the Vilsmeier reagent on the electron-rich pyrazole ring. In the case of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, the reaction is more complex than a simple formylation. The substrate undergoes simultaneous chloroformylation, where the hydroxyl group at the 5-position is replaced by a chlorine atom, and formylation at the 4-position.[7][10]

The electron-rich pyrazole attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a sigma complex.[8] Subsequent elimination of a proton restores the aromaticity of the pyrazole ring. The intermediate iminium salt is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[8] The chlorination at the 5-position is a key feature of this specific reaction, yielding the desired 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[11]

Caption: Simplified mechanism of the Vilsmeier-Haack reaction on the pyrazole substrate.

Experimental Protocol: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is a robust and reproducible method for the laboratory-scale synthesis of the target compound.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Starting Material |

| N,N-Dimethylformamide (DMF) | Reagent and Solvent |

| Phosphorus oxychloride (POCl₃) | Reagent |

| Ice-cold water | Quenching and Precipitation |

| Ethanol | Recrystallization Solvent |

| Round-bottom flask | Reaction Vessel |

| Reflux condenser | To prevent solvent loss |

| Magnetic stirrer and stir bar | For mixing |

| Dropping funnel | For controlled addition |

| Ice bath | For temperature control |

| Buchner funnel and filter paper | For filtration |

Step-by-Step Procedure

-

Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place N,N-dimethylformamide (3 equivalents). Cool the flask in an ice bath. To this, add phosphorus oxychloride (7 equivalents) dropwise with constant stirring over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.[7] Continue stirring the mixture at 0 °C for an additional 20 minutes.[7]

-

Reaction with the Pyrazole Substrate: To the freshly prepared Vilsmeier reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent).[7]

-

Reaction Completion: Heat the reaction mixture under reflux for 1.5 to 2 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[12]

-

Workup and Isolation: After cooling the reaction mixture to room temperature, carefully pour it into a beaker containing ice-cold water (approximately 300 ml).[11] A solid precipitate will form.

-

Purification: Collect the solid product by filtration using a Buchner funnel. Wash the solid thoroughly with water and then dry it. Recrystallize the crude product from ethanol to obtain pale-yellow crystals of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[11]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]

- 4. 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE | 947-95-5 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. journals.iucr.org [journals.iucr.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Antimicrobial Screening of Novel Pyrazole-4-Carboxamides

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive, field-proven guide for the antimicrobial screening of novel pyrazole-4-carboxamide derivatives. This document is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and rationale to effectively evaluate this promising class of compounds. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and self-validating screening cascade.

The pyrazole ring is a key pharmacophore in medicinal chemistry, and its derivatives, particularly pyrazole-4-carboxamides, have demonstrated a wide spectrum of biological activities, including antimicrobial properties. Recent studies have highlighted their potential against both bacterial and fungal pathogens, with some derivatives showing potent activity against drug-resistant strains.[1][2] The core of this guide is to provide a systematic approach to identify and characterize the antimicrobial potential of newly synthesized pyrazole-4-carboxamides.

Part 1: Initial Compound Handling and Preparation: The Foundation of Reliable Data

A common pitfall in antimicrobial screening is the improper handling and solubilization of novel compounds. Pyrazole-4-carboxamides, being largely synthetic heterocyclic compounds, often exhibit poor aqueous solubility.

Protocol 1: Compound Solubilization and Stock Solution Preparation

-

Initial Solubility Testing: Before preparing a stock solution, perform a small-scale solubility test. Test solubility in a panel of solvents, starting with dimethyl sulfoxide (DMSO), followed by ethanol, and methanol.[3] DMSO is often the solvent of choice due to its ability to dissolve a wide range of organic compounds.[4]

-

Stock Solution Preparation:

-

Accurately weigh the pyrazole-4-carboxamide derivative.

-

Add the chosen solvent (typically DMSO) to achieve a high concentration stock solution (e.g., 10 mg/mL or 20 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

Causality: A high concentration stock solution minimizes the amount of solvent introduced into the assay, reducing the risk of solvent-induced toxicity to the microorganisms.[3][4]

-

-

Solvent Control: It is imperative to run a solvent control in all assays to ensure that the observed antimicrobial activity is not an artifact of the solvent.[4][5] The final concentration of the solvent in the assay should typically not exceed 1-2% (v/v).[3]

Part 2: Primary Antimicrobial Screening: Identifying Hits

The initial screening aims to identify which of the novel pyrazole-4-carboxamides possess antimicrobial activity. The broth microdilution method is a quantitative and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).[6]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6]

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inocula, standardized to 0.5 McFarland

-

Novel pyrazole-4-carboxamide stock solutions

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Sterile DMSO (or other appropriate solvent)

-

Multichannel pipette

Procedure:

-

Preparation of Compound Dilutions:

-

Dispense 50 µL of sterile broth into wells 2 through 12 of the 96-well plate.

-

Add 100 µL of the compound stock solution (appropriately diluted in broth to twice the highest desired starting concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.

-

Well 11 will serve as the growth control (broth and inoculum, no compound).

-

Well 12 will serve as the sterility control (broth only).

-

-

Inoculum Preparation:

-

Prepare a bacterial or fungal suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

-

Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7] This can be determined visually or with a plate reader.

Data Presentation: MIC Values

Summarize the MIC data in a clear, tabular format for easy comparison.

| Compound ID | Test Organism | Gram Stain | MIC (µg/mL) | Positive Control | MIC (µg/mL) of Positive Control |

| P4C-001 | Staphylococcus aureus | Positive | 16 | Ciprofloxacin | 0.5 |

| P4C-001 | Escherichia coli | Negative | 32 | Ciprofloxacin | 0.25 |

| P4C-002 | Candida albicans | N/A | 8 | Fluconazole | 1 |

Part 3: Secondary Screening: Bactericidal or Fungicidal Activity

Once the MIC is determined, the next critical step is to ascertain whether the compound is microbistatic (inhibits growth) or microbicidal (kills the organism). This is achieved by determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).[6][8]

Protocol 3: Determining Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

-

Subculturing from MIC plate: Following the MIC determination, take a 10-20 µL aliquot from each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

-

Plating: Spot-inoculate the aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) that does not contain the test compound.

-

Incubation: Incubate the plates at the appropriate temperature and duration to allow for the growth of any viable organisms.

-

MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[8] Visually, this is the lowest concentration plate with no colony growth.

Interpreting MIC and MBC/MFC Data:

-

Bactericidal/Fungicidal: If the MBC/MFC is no more than four times the MIC.[9]

-

Bacteriostatic/Fungistatic: If the MBC/MFC is greater than four times the MIC.

Part 4: Assessing Safety Profile: In Vitro Cytotoxicity

A crucial aspect of drug development is to ensure that the antimicrobial compound is selective for microbial cells and exhibits minimal toxicity towards mammalian cells. The MTT assay is a widely used colorimetric method to assess cell viability.[10]

Protocol 4: MTT Assay for Cytotoxicity

-

Cell Culture: Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the pyrazole-4-carboxamide derivatives for 24-48 hours. Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 (the concentration that inhibits 50% of cell viability) can then be determined.

Selectivity Index (SI):

The selectivity index is a critical parameter to evaluate the therapeutic potential of a compound. It is calculated as:

SI = IC50 (mammalian cells) / MIC (microorganism)

A higher SI value indicates greater selectivity of the compound for the microbial target over host cells.

Part 5: Investigating the Mechanism of Action

Understanding how a novel compound exerts its antimicrobial effect is vital for lead optimization and predicting potential resistance mechanisms. For pyrazole derivatives, two common mechanisms of action are the inhibition of bacterial DNA gyrase and fungal succinate dehydrogenase (SDH).[11][12][13][14]

Potential Antibacterial Mechanism: DNA Gyrase Inhibition

Several pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair.[11][12]

Caption: Putative antibacterial mechanism of pyrazole-4-carboxamides via DNA gyrase inhibition.

Potential Antifungal Mechanism: Succinate Dehydrogenase (SDH) Inhibition

Many pyrazole carboxamides function as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain and tricarboxylic acid (TCA) cycle in fungi.[13][14][15]

Caption: Putative antifungal mechanism of pyrazole-4-carboxamides via SDH inhibition.

Part 6: Troubleshooting and Data Interpretation

Skipped Wells: The occurrence of growth in wells with higher concentrations of the antimicrobial agent than in wells with lower concentrations. This can be due to contamination, compound precipitation, or resistant subpopulations.[16][17] If observed, check the purity of the culture and repeat the assay.

Trailing Endpoints: This is characterized by reduced but persistent growth over a range of concentrations, making the MIC difficult to determine.[18][19] It is more common with fungistatic agents. Reading the MIC at an earlier time point (e.g., 24 hours instead of 48) can sometimes help.[19]

Part 7: Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazole-4-carboxamide scaffold can lead to improved potency and a better safety profile. Key areas for modification include:

-

Substituents on the pyrazole ring: Can influence binding to the target enzyme.

-

The carboxamide linker: Modifications can affect compound stability and cell permeability.

-

The N-phenyl ring (or other aryl groups): Substituents on this ring can significantly impact antimicrobial activity and spectrum.[1][20] For instance, the presence of electron-donating or withdrawing groups can modulate the activity against Gram-positive and Gram-negative bacteria.[1][21]

Caption: Key areas for structure-activity relationship (SAR) studies of pyrazole-4-carboxamides.

By systematically applying these protocols and considering the underlying scientific principles, researchers can effectively screen and characterize novel pyrazole-4-carboxamide derivatives, paving the way for the development of new and urgently needed antimicrobial agents.

References

Sources

- 1. japsonline.com [japsonline.com]

- 2. scilit.com [scilit.com]

- 3. scispace.com [scispace.com]

- 4. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbiologyjournal.org [microbiologyjournal.org]

- 6. emerypharma.com [emerypharma.com]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives | PLOS One [journals.plos.org]

- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. japsonline.com [japsonline.com]

- 21. mdpi.com [mdpi.com]

Application Notes and Protocols for the Evaluation of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Analogs as Anticonvulsant Agents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide for the synthesis, characterization, and anticonvulsant screening of novel 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide analogs. This document is intended to serve as a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower researchers in their quest for more effective antiepileptic drugs (AEDs).

Introduction: The Rationale for Pyrazole Carboxamides in Epilepsy Research

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. Despite the availability of numerous AEDs, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and better safety profiles.

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, known to be a core component in a variety of biologically active compounds. Specifically, derivatives of pyrazole have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant properties.[1][2] The 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide core represents a promising starting point for the development of new anticonvulsants. The strategic placement of various substituents on the carboxamide nitrogen allows for the fine-tuning of physicochemical properties, which can significantly impact absorption, distribution, metabolism, excretion (ADME), and ultimately, anticonvulsant activity.

This guide will detail the synthetic route to access a library of these analogs and provide robust protocols for their evaluation in well-established preclinical models of epilepsy.

Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Analogs

The synthesis of the target carboxamide analogs is a multi-step process commencing from readily available starting materials. The key intermediate is 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride.

Synthesis of the Key Intermediate: 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride

The synthetic pathway to the key acid chloride intermediate is outlined below. This is a crucial step, and the purity of this intermediate will directly impact the quality of the final compounds.

Caption: Synthetic pathway to the key intermediate.

Protocol for the Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid:

-

Vilsmeier-Haack Reaction: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) to 0-5 °C. Add phosphorus oxychloride (POCl3) dropwise while maintaining the temperature.[3]

-

After the addition is complete, stir the mixture for 30 minutes.

-

Add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one portion-wise to the Vilsmeier-Haack reagent.[3]

-

Heat the reaction mixture under reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

-

Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure aldehyde.

-

Oxidation: Dissolve the synthesized aldehyde in a suitable solvent (e.g., aqueous acetone).

-

Add a solution of potassium permanganate (KMnO4) dropwise at room temperature.[4]

-

Stir the mixture until the purple color of permanganate disappears.

-

Filter the manganese dioxide precipitate and wash it with the solvent.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.[4]

Protocol for the Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride:

-

Reflux a mixture of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and an excess of thionyl chloride (SOCl2) or oxalyl chloride for 2-3 hours.[4]

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride can be used in the next step without further purification.

Synthesis of Target Carboxamide Analogs

The final step involves the amidation of the acid chloride with a diverse range of primary or secondary amines to generate the desired carboxamide library.

Caption: General scheme for carboxamide synthesis.

General Protocol for the Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Analogs:

-

Dissolve the desired primary or secondary amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask.

-

Add a base (e.g., triethylamine, pyridine) to the solution to act as an acid scavenger.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride in the same solvent dropwise to the amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure carboxamide analog.

-

Characterize the final compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for a broad library of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide analogs is still emerging, preliminary insights can be drawn from related pyrazoline and pyrazole carboxamide series. The following table summarizes representative data from the literature on structurally related compounds to guide the design of new analogs.

| Compound ID | Core Structure | R Group on Carboxamide | Anticonvulsant Activity (MES) | Neurotoxicity | Reference |

| 4c | 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide | N-(4-bromophenyl) | Active at 100 mg/kg (6 Hz test) | Not specified | [5] |

| 4f | 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide | N-(4-chlorophenyl) | Active at 300 mg/kg (MES & scMET) | Not specified | [5] |

| Generic | 3,5-Diphenyl-2-pyrazoline-1-carboxamide | Varied substituted phenyls | Active at 30-300 mg/kg | Low at 30-100 mg/kg | [6] |

Key observations from related series suggest:

-

Aryl Substituents: The nature and position of substituents on the aryl ring attached to the carboxamide nitrogen play a crucial role in determining anticonvulsant activity. Electron-withdrawing groups like halogens (e.g., fluoro, chloro, bromo) on this aryl ring often confer good activity.[5][6]

-

Lipophilicity: A balance in lipophilicity is critical for brain penetration and activity. Highly polar or non-polar substituents may be detrimental.[7]

-

** steric hindrance:** The size of the substituent on the carboxamide can influence binding to the putative biological target.

Preclinical Anticonvulsant Screening Protocols

The following are detailed, step-by-step protocols for the initial in vivo evaluation of the synthesized analogs. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[8]

Apparatus:

-

Electroconvulsive shock generator with corneal or auricular electrodes.

-

Ophthalmic anesthetic solution (e.g., 0.5% tetracaine).

-

Electrode gel (for auricular electrodes).

Animals:

-

Male Swiss albino mice (20-25 g).

Protocol:

-

Acclimation: Acclimate mice to the laboratory environment for at least one week before the experiment, with ad libitum access to food and water.

-

Drug Administration: Administer the test compounds intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg) dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). A vehicle control group and a positive control group (e.g., phenytoin, 30 mg/kg) should be included.

-

Pre-treatment Time: The test is typically conducted at the time of peak effect of the drug, which should be determined in preliminary studies (often 30-60 minutes post-administration).

-

Seizure Induction:

-

Apply a drop of ophthalmic anesthetic to the mouse's eyes.

-

Place the corneal electrodes on the corneas.

-

Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

-

Observation: The endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

-

Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for generalized myoclonic and absence seizures and is sensitive to compounds that enhance GABAergic neurotransmission.[9]

Materials:

-

Pentylenetetrazole (PTZ).

-

Test compounds and vehicle.

-

Positive control (e.g., ethosuximide, valproic acid).

Animals:

-

Male Swiss albino mice (20-25 g).

Protocol:

-

Acclimation and Drug Administration: Follow the same procedures as in the MES test.

-

Seizure Induction: At the predetermined pre-treatment time, administer a convulsant dose of PTZ subcutaneously (s.c.) into a loose fold of skin on the back of the neck (typically 85 mg/kg for mice). This dose should induce clonic seizures in over 95% of vehicle-treated animals.

-

Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for 30 minutes. The primary endpoint is the presence or absence of a generalized clonic seizure lasting for at least 5 seconds.

-

Data Analysis: Record the number of animals in each group protected from seizures. Calculate the percentage of protection and determine the ED50 using probit analysis.

Neurotoxicity Screening (Rotarod Test)

It is crucial to assess for potential motor impairment at doses that show anticonvulsant activity.

Apparatus:

-

Rotarod apparatus for mice.

Protocol:

-

Training: Train the mice to stay on the rotating rod (e.g., at 6-10 rpm) for a predetermined period (e.g., 1-2 minutes) in three successive trials. Only mice that successfully complete the training are used in the experiment.

-

Drug Administration: Administer the test compounds at various doses.

-

Testing: At the time of peak effect, place the mice on the rotarod.

-

Observation: Record the number of animals that fall off the rod within the test period.

-

Data Analysis: Determine the median toxic dose (TD50), the dose at which 50% of the animals fail the test. The Protective Index (PI) can then be calculated as TD50/ED50, which is a measure of the drug's margin of safety.

Caption: Workflow for preclinical anticonvulsant screening.

Putative Mechanism of Action

The precise mechanism of action for this class of compounds is yet to be fully elucidated. However, based on the broader class of pyrazole-containing anticonvulsants and the results from the scPTZ screen, it is plausible that these analogs may exert their effects through one or more of the following mechanisms:

-

Enhancement of GABAergic Neurotransmission: Many anticonvulsants act by potentiating the effects of the inhibitory neurotransmitter GABA.[10] The sensitivity of the scPTZ model to drugs with this mechanism suggests that these pyrazole carboxamides may interact with the GABA-A receptor complex or affect GABA metabolism or reuptake.

-

Modulation of Voltage-Gated Ion Channels: Blockade of voltage-gated sodium or calcium channels is another common mechanism for AEDs, which serves to reduce neuronal hyperexcitability.[10] The efficacy in the MES test often points towards an interaction with voltage-gated sodium channels.

Further mechanistic studies, such as electrophysiological patch-clamp assays on neuronal cell lines or primary neurons, and binding assays with relevant receptors, would be necessary to definitively identify the molecular targets of active compounds.

Caption: Potential mechanisms of anticonvulsant action.

Conclusion

The 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide scaffold presents a viable and promising platform for the development of novel anticonvulsant agents. The synthetic routes are accessible, and the preclinical screening models are well-established and predictive. By systematically synthesizing and evaluating a library of analogs, researchers can elucidate key structure-activity relationships and identify lead compounds with potent anticonvulsant activity and a favorable safety profile for further development.

References

- Siddiqui, N., et al. (2013). Synthesis and anticonvulsant activity of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues. Medicinal Chemistry Research, 22(8), 3845-3854.

- Siddiqui, N., et al. (2010). Synthesis And Anticonvulsant Activity Of Some Substituted 3,5-Diphenyl-2- Pyrazoline-1-Carboxamide Derivatives. Chemical Sciences Journal, Vol. 2010, CSJ-8.

-

[Reference not directly cited, but provides context on pyrazole synthesis] ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]

- Siddiqui, N., Ahsan, W., & Alam, M. S. (2013). Synthesis and anticonvulsant activity of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues. Medicinal chemistry research, 22(8), 3845-3854.

- Kaushik, D., et al. (2010). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. European Journal of Medicinal Chemistry, 45(9), 3943-3949.

- Kaushik, D., et al. (2010). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. European journal of medicinal chemistry, 45(9), 3943–3949.

- Wang, G., et al. (2007). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.

- Abdel-Aziz, A. A., et al. (2009). Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. European Journal of Medicinal Chemistry, 44(9), 3480-3487.

- Siddiqui, N., Ahsan, W., & Alam, M. S. (2013). Synthesis and anticonvulsant activity of 3a,4-dihydro-3H-indeno[1,2-c] pyrazole-2-carboxamide/carbothioamide analogues. Medicinal Chemistry Research, 22(8), 3845-3854.

- Kumar, V., et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013(3), M797.

-

[Reference not directly cited, but provides context on pyrazole synthesis] National Center for Biotechnology Information. (n.d.). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Retrieved from [Link]

-

Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]

- Singh, A., & Kaur, G. (2022). Synthesis, Characterization and Anti-Convulsant Activity of Novel Substituted Oxadiazole Derivatives. Research Journal of Pharmacy and Technology, 15(6), 2535-2539.

- Vamecq, J., et al. (2004). Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of medicinal chemistry, 47(6), 1451-1463.

- Kumar, A., et al. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. CNS & Neurological Disorders-Drug Targets, 20(3), 273-282.

-

[Reference not directly cited, but provides context on pyrazole carboxamide mechanism] National Center for Biotechnology Information. (n.d.). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Retrieved from [Link]

- Quan, Z. S., Li, R. L., & Ling, Y. Z. (1992). [Study of the relationship between structure and anticonvulsant activities of 5-substituted-1-butry-3-pyrazolidinones and their synthesis]. Yao xue xue bao = Acta pharmaceutica Sinica, 27(9), 711–716.

-

[Reference not directly cited, but provides context on MES test] American Chemical Society. (n.d.). Anticonvulsant Classes and Possible Mechanism of Actions. Retrieved from [Link]

-

[Reference not directly cited, but provides context on anticonvulsant screening] National Center for Biotechnology Information. (n.d.). Synthesis and anticonvulsant activity evaluation of 5-phenyl-[5][6]triazolo[4,3-c]quinazolin-3-amines. Retrieved from [Link]

-

[Reference not directly cited, but provides context on pyrazole synthesis] Frontiers. (n.d.). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Retrieved from [Link]

-

[Reference not directly cited, but provides context on anticonvulsant screening] MDPI. (n.d.). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Retrieved from [Link]

-

[Reference not directly cited, but provides context on SAR] ResearchGate. (n.d.). Anticonvulsant Activity of Phenylmethylenehydantoins: A Structure-Activity Relationship Study. Retrieved from [Link]

-

[Reference not directly cited, but provides context on pyrazole activity] ResearchGate. (n.d.). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. Retrieved from [Link]

-

[Reference not directly cited, but provides context on pyrazole activity] National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Retrieved from [Link]

-

[Reference not directly cited, but provides context on pyrazole synthesis] MDPI. (n.d.). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Retrieved from [Link]

-

[Reference not directly cited, but provides context on pyrazole activity] Karger Publishers. (n.d.). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anticonvulsant activity of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 9. ijmspr.in [ijmspr.in]

- 10. researchgate.net [researchgate.net]

Application Note: In Vitro Profiling of Pyrazole Carboxamides – Anticancer Assays and Mechanistic Workflows

Scientific Rationale & Mechanistic Grounding

Pyrazole carboxamides represent a highly privileged scaffold in modern oncological drug discovery. The pyrazole ring acts as an excellent bioisostere for purine, allowing these molecules to dock seamlessly into the ATP-binding hinge region of various kinases[1]. Meanwhile, the carboxamide moiety provides critical hydrogen bond donors and acceptors that interact with the kinase backbone, drastically enhancing target selectivity[2].

In anticancer research, these derivatives are frequently optimized as ATP-competitive inhibitors targeting Cyclin-Dependent Kinases (e.g., CDK2), Aurora kinases, and Vascular Endothelial Growth Factor Receptors (VEGFR)[3]. Inhibition of targets like CDK2 prevents the phosphorylation of the Retinoblastoma (Rb) protein, halting the release of the E2F transcription factor. This cascade ultimately triggers G2/M phase cell cycle arrest and induces intrinsic apoptosis[1].

Mechanism of CDK2 inhibition by pyrazole carboxamides leading to apoptosis.

Strategic Experimental Workflow

Evaluating the anticancer efficacy of pyrazole carboxamides requires a rigorous, multi-tiered in vitro approach to differentiate non-specific cytotoxicity from targeted mechanistic modulation. To establish a reliable structure-activity relationship (SAR), researchers must employ an orthogonal testing strategy.

Sequential in vitro workflow for evaluating pyrazole carboxamide anticancer agents.

Core Analytical Protocols

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

Causality & Rationale: The MTT assay relies on the reduction of tetrazolium dye to insoluble formazan by mitochondrial succinate dehydrogenase (SDH). This serves as a proxy for metabolic activity and cell viability. However, because certain pyrazole carboxamides (especially those with trifluoromethyl groups) are known to directly inhibit SDH in agricultural and fungal models[4], using MTT in human cancer lines requires careful interpretation. Self-Validation System: To ensure the readout reflects true cell death rather than direct enzymatic inhibition by the test compound, a parallel ATP-based luminescence assay (e.g., CellTiter-Glo) must be run for the top 5% of hit compounds. If MTT shows an IC50 of 1 µM but ATP levels remain high, the compound is a false positive acting as an SDH inhibitor rather than a cytotoxic agent.

Step-by-Step Methodology:

-

Cell Seeding: Seed MCF-7 or HepG2 cells[1] at a density of 5×103 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the pyrazole carboxamide derivatives (e.g., 0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.5%). Treat cells for 48 hours. Include Doxorubicin as a positive control[5].

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C.

-

Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Agitate on a plate shaker for 10 minutes.

-

Readout: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Phenotypic Profiling (Annexin V/PI Apoptosis Assay)

Causality & Rationale: Cytotoxicity can occur via programmed cell death (apoptosis) or uncontrolled necrosis. Pyrazole carboxamides targeting kinases typically induce cell cycle arrest followed by intrinsic apoptosis[3]. Annexin V binds to phosphatidylserine (PS), which actively flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). Self-Validation System: Treat a control well with a known apoptosis inducer (e.g., Staurosporine or Doxorubicin) to validate the flow cytometer's compensation matrix. If the positive control fails to show a distinct shift into the Q3 (Annexin V+/PI-) and Q2 (Annexin V+/PI+) quadrants, the assay's gating strategy is invalid.

Step-by-Step Methodology:

-

Induction: Treat cancer cells with the test compound at its calculated IC50 and 2× IC50 for 24–48 hours.

-

Harvesting: Collect both floating (apoptotic) and adherent cells using enzyme-free cell dissociation buffer to preserve membrane integrity. Centrifuge at 300 × g for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution. Incubate for 15 minutes at room temperature in the dark.

-

Acquisition: Add 400 µL of binding buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto). Capture at least 10,000 events per sample.

Protocol 3: Target Validation (In Vitro CDK2 Kinase Assay)

Causality & Rationale: To prove that the observed cellular apoptosis is an on-target effect, a cell-free biochemical assay is mandatory. Pyrazole carboxamides often act as competitive inhibitors at the ATP-binding pocket[1]. By measuring the transfer of the gamma-phosphate from ATP to a synthetic peptide substrate in the presence of the compound, we can calculate the biochemical IC50 and confirm target engagement. Self-Validation System: Utilize a well-established CDK2 inhibitor (e.g., Roscovitine) as a reference standard[1]. The assay run is only considered valid if the reference drug yields an IC50 within its established literature range (e.g., ~0.45–1.5 µM under standard ATP concentrations).

Step-by-Step Methodology:

-

Kinase Reaction Setup: In a 384-well plate, combine recombinant human CDK2/Cyclin E complex with the specific peptide substrate in kinase assay buffer (containing MgCl2, EGTA, and DTT).

-

Compound Incubation: Add the pyrazole carboxamide derivatives (serial dilutions) and incubate for 15 minutes at room temperature to allow pre-binding to the kinase hinge region.

-

ATP Addition: Initiate the reaction by adding ultra-pure ATP (at a concentration equal to its Km for CDK2). Incubate for 60 minutes at 30°C.

-

Detection: Add the ADP-Glo™ or equivalent luminescent kinase reagent to deplete unreacted ATP and convert the generated ADP back to ATP, which drives a luciferase reaction. Measure luminescence to determine kinase inhibition.

Quantitative Data Synthesis

To benchmark the efficacy of newly synthesized pyrazole carboxamides, experimental data should be structured to compare biochemical target engagement directly against cellular phenotypic outcomes. Below is a representative data synthesis based on recent literature findings for pyrazole carboxamide derivatives[2],[1],[5].

| Compound / Derivative | Target Kinase | Kinase IC50 (µM) | MCF-7 Cytotoxicity IC50 (µM) | HepG2 Cytotoxicity IC50 (µM) | Primary Mechanism |

| Derivative 5 [1] | CDK2 | 0.45 | 8.03 | 13.14 | G2/M Arrest, Apoptosis |

| Derivative 6 [1] | CDK2 | 1.50 | 26.08 | 22.76 | Apoptosis |

| Compound 67 [2] | Aurora-A | 0.16 | 0.46 | 0.39 (HCT116) | Kinase Inhibition |

| Compound 4a-n [5] | JAK1 / c-Met | 5.1 - 6.9 (Binding) | < 15.00 | < 15.00 | Anti-proliferative |